Erdosteine Ethyl Ester
Overview
Description
Erdosteine Ethyl Ester, also known as ethyl (2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl)sulfanyl)acetate, is a derivative of Erdosteine . Erdosteine is a mucolytic drug with antioxidant activity . The ethyl ester form of Erdosteine is produced during the refining process of Erdosteine bulk drug when using ethanol as a refining solvent .
Synthesis Analysis
Erdosteine is synthesized from 3-bromoacetamido-2-oxo-tetrahydrothiophene and ethyl thioglycolate . During the synthesis process of Erdosteine, Erdosteine is purified with ethanol. The carboxyl group of Erdosteine can be ethylated in ethanol to produce Erdosteine Ethyl Ester .
Molecular Structure Analysis
The molecular formula of Erdosteine Ethyl Ester is C10H15NO4S2 and its molecular weight is 277.36 . The IUPAC name for Erdosteine Ethyl Ester is ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate .
Chemical Reactions Analysis
Erdosteine Ethyl Ester is a new impurity that is confirmed to be produced in the refining process of Erdosteine bulk drug when using ethanol as a refining solvent . Another impurity was confirmed as (2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl)sulfinyl acetic acid, which is an Erdosteine oxide .
Physical And Chemical Properties Analysis
The molecular formula of Erdosteine Ethyl Ester is C10H15NO4S2 and its molecular weight is 277.36 . The accurate mass is 277.0442 .
Scientific Research Applications
Impurities and Quality Control
Isolation and Identification of Impurities in Erdosteine Erdosteine, a mucolytic drug with antioxidant activity, presents a challenge in maintaining quality during the production process. Liu et al. (2021) developed a High-Performance Liquid Chromatography (HPLC) method to determine erdosteine and its related impurities in bulk drug form. Notably, a new impurity identified as ethyl ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl) amino] ethyl} sulfanyl) acetate, which is Erdosteine ethyl ester, was discovered. This impurity arises during the refining process when ethanol is used as a solvent. The study suggests avoiding ethanol as a refining solvent to enhance the purity of erdosteine bulk drug (Liu et al., 2021).
Free Radical Scavenging and Antioxidant Properties
Enantiomers of Erdosteine and Their Scavenging Properties Erdosteine, a derivative of homocysteine-gamma-thiolactone, has enantiomers R and S, both synthesized and analyzed for their free radical scavenging properties. Inglesi et al. (1994) documented that the S enantiomer is more effective than the R enantiomer in offering protection against lethal doses of paraquat, which is known for its free radical generation when administered intraperitoneally (Inglesi et al., 1994).
Antioxidant Activity in Experimental Research Moretti and Marchioni (2007) highlighted that erdosteine's blocked sulphydryl groups, after metabolic activation, become available for mucolytic activity as well as free radical scavenging and antioxidant activities. The drug has shown protective effects against acute injury induced by various agents, mediated by oxidative stress products. Experimental data indicate that erdosteine elevates tissue antioxidant enzyme activities (like superoxide dismutase, catalase, and glutathione peroxidase) while reducing the levels of oxidative stress markers (like nitric oxide and xanthine oxidase). This results in a protective effect on tissues, reducing damages like lipid peroxidation, neutrophil infiltration, or cell apoptosis mediated by harmful agents (Moretti & Marchioni, 2007).
Erdosteine in Experimental Models
Effects in Experimental Sepsis Model Kavakli et al. (2011) studied the effects of erdosteine on oxidative stress parameters and endothelin-1 levels in a rat model of sepsis. The study concluded that erdosteine effectively reduces endothelin-1 levels and ameliorates oxidative stress parameters induced by sepsis, demonstrating its potential in managing sepsis-induced complications (Kavakli et al., 2011).
Renoprotective Effects Against Gentamicin Nephrotoxicity Çabuk et al. (2007) explored the renoprotective potential of erdosteine against gentamicin-induced renal dysfunction using Technetium-99m dimercaptosuccinic acid uptake and scintigraphy in rats. The study demonstrated that erdosteine significantly improved renal function markers, reducing oxidative stress and enhancing the activities of antioxidant enzymes. This supports the potential of erdosteine in protecting against nephrotoxicity associated with gentamicin treatment (Çabuk et al., 2007).
Anti-inflammatory and Anti-tussive Effects Dal Negro (2008) documented the multifactorial properties of erdosteine, including its significant antitussive effects and anti-inflammatory properties. Erdosteine produces an active metabolite (Met 1) that exerts antioxidant effects, inhibiting some inflammatory mediators and pro-inflammatory cytokines involved in oxidative stress. This multifactorial activity of erdosteine suggests a potential therapeutic role in managing conditions like COPD (Dal Negro, 2008).
Safety And Hazards
Erdosteine, the parent compound of Erdosteine Ethyl Ester, is classified as having acute toxicity, oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .
properties
IUPAC Name |
ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-2-15-9(13)6-16-5-8(12)11-7-3-4-17-10(7)14/h7H,2-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDBCZANDKRAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erdosteine Ethyl Ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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